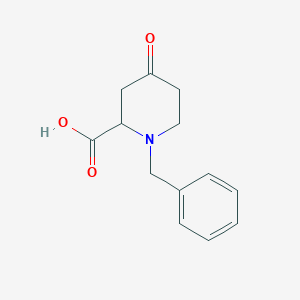
1-Benzyl-4-oxopiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-oxopiperidine-2-carboxylic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4-piperidinediol hydrochloride with benzyl chloroformate in the presence of potassium carbonate in a mixture of tetrahydrofuran and water. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-oxopiperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
1-Benzyl-4-piperidone: Used as a building block in medicinal chemistry.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Utilized in the synthesis of receptor agonists and antagonists.
Uniqueness: 1-Benzyl-4-oxopiperidine-2-carboxylic acid is unique due to its specific structural features and reactivity. Its benzyl group and carboxylic acid functionality provide distinct chemical properties that differentiate it from other piperidine derivatives. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1-benzyl-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-11-6-7-14(12(8-11)13(16)17)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17) |
Clave InChI |
JPUSSZQOCIQYRX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CC1=O)C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)

![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)


![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)



